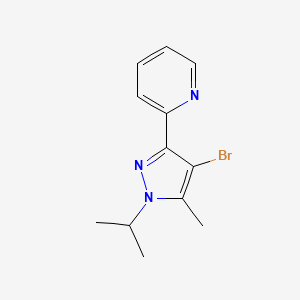

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Overview

Description

“2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound. Pyrazoles, which this compound is a derivative of, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Proton Transfer and Photoinduced Tautomerization

- Studies involving similar compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, such as 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have demonstrated three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are characterized by dual luminescence and a bimodal irreversible kinetic coupling of the two fluorescence bands, providing insights into the proton transfer mechanisms (Vetokhina et al., 2012).

Electroluminescence and OLEDs Application

- Pyrazol-pyridine ligands have been used in synthesizing orange-red iridium (III) complexes for organic light-emitting devices (OLEDs), achieving high external quantum efficiencies and distinct photoluminescent emissions. This research suggests an efficient strategy to develop high-efficiency orange-red Ir(III) complexes for OLEDs by modifying the electro-donating benzene ring group into ancillary ligands (Su et al., 2021).

Luminescent Lanthanide Compounds and Spin-State Transitions

- Ligands derived from pyrazolylpyridines have been utilized for synthesizing luminescent lanthanide compounds with potential applications in biological sensing. Moreover, iron complexes featuring these ligands have displayed unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Biomedical Applications

- Pyrazolo[3,4-b]pyridines, closely related to the target compound, have been extensively studied for their biomedical applications. These compounds exhibit diverse substituents, synthetic methods, and are involved in various biomedical applications, reflecting their versatility and potential in the medical field (Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-substituted pyrazoles, can act as inhibitors of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the liver.

Mode of Action

It is suggested that similar compounds may interact with their targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase, it may impact the metabolic pathway of alcohol in the body .

Result of Action

If it acts as an inhibitor of liver alcohol dehydrogenase, it could potentially alter the metabolism of alcohol in the body, leading to changes at the molecular and cellular levels .

Properties

IUPAC Name |

2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-6-4-5-7-14-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAZERUACWKHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

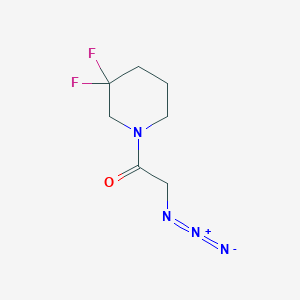

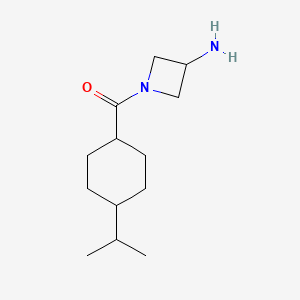

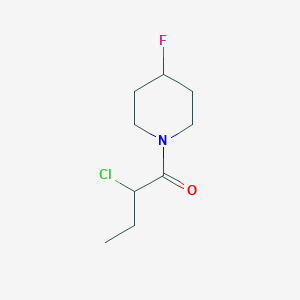

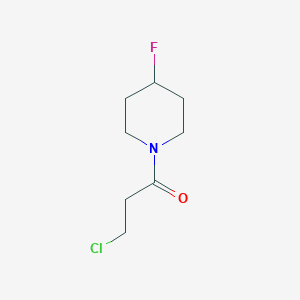

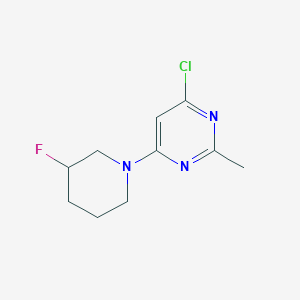

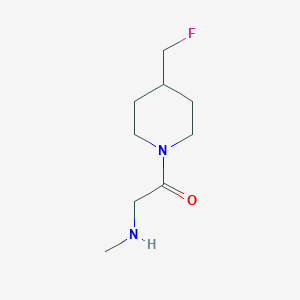

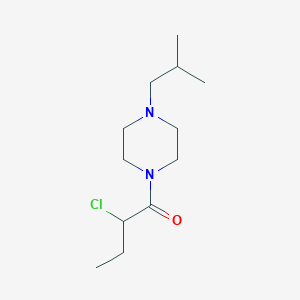

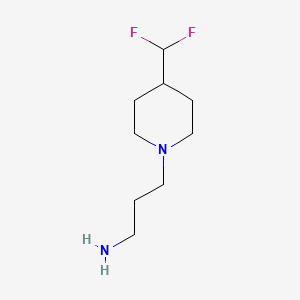

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.